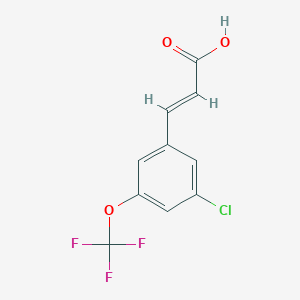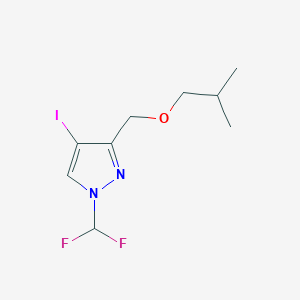
1-(difluoromethyl)-4-iodo-3-(isobutoxymethyl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Difluoromethyl)-4-iodo-3-(isobutoxymethyl)-1H-pyrazole is a synthetic organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a pyrazole ring substituted with difluoromethyl, iodo, and isobutoxymethyl groups, which contribute to its distinct chemical properties.
Preparation Methods
The synthesis of 1-(difluoromethyl)-4-iodo-3-(isobutoxymethyl)-1H-pyrazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced via difluoromethylation reactions, often using difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfone.
Isobutoxymethyl Substitution: The isobutoxymethyl group can be introduced through nucleophilic substitution reactions, typically using isobutyl alcohol and a suitable leaving group.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often employing continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-(Difluoromethyl)-4-iodo-3-(isobutoxymethyl)-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through substitution reactions, forming new derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the difluoromethyl group or other substituents.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(Difluoromethyl)-4-iodo-3-(isobutoxymethyl)-1H-pyrazole has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing inhibitors or modulators of specific enzymes or receptors.
Agricultural Chemistry: It can be used in the development of agrochemicals, such as herbicides or pesticides, due to its potential bioactivity.
Material Science: The compound’s properties can be exploited in the synthesis of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(difluoromethyl)-4-iodo-3-(isobutoxymethyl)-1H-pyrazole involves its interaction with specific molecular targets. The difluoromethyl group can form hydrogen bonds with enzymes or receptors, modulating their activity. The iodine atom may participate in halogen bonding, further influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
1-(Difluoromethyl)-4-iodo-3-(isobutoxymethyl)-1H-pyrazole can be compared with other similar compounds, such as:
1-(Trifluoromethyl)-4-iodo-3-(isobutoxymethyl)-1H-pyrazole: This compound has a trifluoromethyl group instead of a difluoromethyl group, which may alter its chemical reactivity and biological activity.
1-(Difluoromethyl)-4-chloro-3-(isobutoxymethyl)-1H-pyrazole: The chlorine atom in place of iodine can affect the compound’s electronic properties and reactivity.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(difluoromethyl)-4-iodo-3-(2-methylpropoxymethyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13F2IN2O/c1-6(2)4-15-5-8-7(12)3-14(13-8)9(10)11/h3,6,9H,4-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVFBPEDWXXDRTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COCC1=NN(C=C1I)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13F2IN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
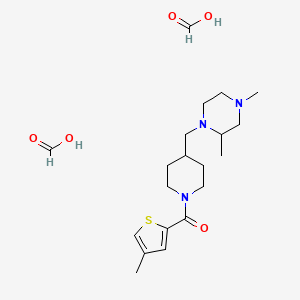
methanone N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazone](/img/structure/B2692861.png)
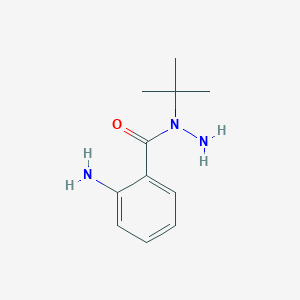
![N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}benzenesulfonamide](/img/structure/B2692863.png)
![N-[2-hydroxy-2-(thiophen-2-yl)propyl]-N'-(2-methoxy-5-methylphenyl)ethanediamide](/img/structure/B2692865.png)
![5-Methyl-5H-pyrimido[5,4-c]thieno[2,3-e][1,2]-thiazin-2-amine 6,6-dioxide](/img/structure/B2692866.png)
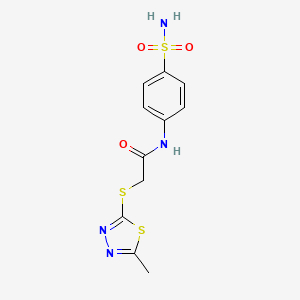
![2-(4-chlorophenoxy)-N-[2-(1H-indol-3-yl)ethyl]pyridine-3-carboxamide](/img/structure/B2692869.png)
![N-{1-[3-(1H-pyrazol-1-yl)benzoyl]azetidin-3-yl}pyrimidin-4-amine](/img/structure/B2692870.png)

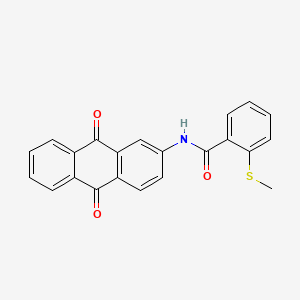
![Benzyl 4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazine-1-carboxylate](/img/structure/B2692878.png)
